molecular formula C9H11ClN2O3S B1597808 4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride CAS No. 36627-43-7

4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride

Cat. No.: B1597808
CAS No.: 36627-43-7
M. Wt: 262.71 g/mol
InChI Key: DKOVCBHYOXFPRM-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The chemical identity of 4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride is defined by its molecular formula C₉H₁₁ClN₂O₃S , a molecular weight of 262.71 g/mol , and the CAS registry number 36627-43-7 . The IUPAC name, 4-[(dimethylcarbamoyl)amino]benzenesulfonyl chloride , reflects its structural components:

  • A benzene ring substituted at the para position with a sulfonyl chloride group (–SO₂Cl).
  • A dimethylurea moiety (–N(C=O)N(CH₃)₂) attached to the same aromatic ring.

The compound’s structure can be represented as:
$$ \text{CN(C)C}6\text{H}4\text{SO}_2\text{Cl} $$
where the dimethylurea group and sulfonyl chloride are in the 1,4-positions on the benzene ring.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Number 36627-43-7
Molecular Formula C₉H₁₁ClN₂O₃S
Molecular Weight 262.71 g/mol
IUPAC Name 4-[(Dimethylcarbamoyl)amino]benzenesulfonyl chloride

The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. Meanwhile, the dimethylurea substituent introduces steric and electronic effects that modulate reactivity and solubility.

Historical Context in Sulfonyl Chloride Research

Sulfonyl chlorides have been pivotal in organic synthesis since the early 20th century, particularly after the discovery of sulfonamide antibiotics in the 1930s. The development of this compound emerged from efforts to diversify sulfonyl chloride applications beyond traditional sulfonamide drugs. Early synthetic routes relied on chlorosulfonation of aromatic precursors using harsh reagents like chlorosulfuric acid. However, advancements in the late 20th century introduced milder methods, such as the use of pyrylium salts (e.g., Pyry-BF₄) to convert primary sulfonamides to sulfonyl chlorides.

This compound’s synthesis typically involves reacting 3,3-dimethylurea with benzenesulfonyl chloride under controlled conditions:
$$ \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{(CH}3\text{)}2\text{NCONH}2 \rightarrow \text{C}9\text{H}{11}\text{ClN}2\text{O}3\text{S} + \text{HCl} $$
Such methods prioritize selectivity and functional group tolerance, aligning with modern trends in late-stage functionalization.

Position Within Ureido-Benzenesulfonyl Compound Classifications

This compound belongs to the ureido-benzenesulfonyl chloride subclass, distinguished by the presence of a urea-derived substituent on the aromatic ring. Key structural variants within this class include:

  • Alkyl-substituted ureido groups : Compounds like 4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride (CAS 680618-26-2) feature longer alkyl chains, altering lipophilicity and reactivity.
  • Ethoxy-modified derivatives : Analogues such as 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride (CAS 680618-14-8) incorporate ether linkages for enhanced solubility.

The dimethylurea group in this compound reduces steric hindrance compared to bulkier analogues, facilitating reactions in sterically demanding environments. Its classification underscores its role as a versatile electrophile in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

This compound’s unique positioning enables applications in drug discovery, where modular sulfonyl chloride intermediates are prized for rapid derivatization. For example, its reactivity with amine nucleophiles allows efficient production of targeted sulfonamide libraries, a strategy widely employed in high-throughput screening.

Properties

IUPAC Name

4-(dimethylcarbamoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)11-7-3-5-8(6-4-7)16(10,14)15/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOVCBHYOXFPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374441
Record name 4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36627-43-7
Record name 4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36627-43-7
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Preparation Methods

Preparation of Benzenesulfonyl Chloride Core

The synthesis of benzenesulfonyl chloride, the precursor sulfonyl chloride, is typically achieved by chlorination of benzenesulfonic acid or its derivatives. A well-established industrial process involves reacting benzenesulfonic acid with thionyl chloride (SOCl₂) under controlled conditions.

  • Reaction Conditions:

    • The reaction is carried out under normal or slightly elevated pressure to maintain the boiling point at or above the reaction temperature.
    • The process can be performed continuously or discontinuously.
    • In discontinuous mode, a small portion of benzenesulfonic acid is initially introduced into thionyl chloride, followed by gradual addition at the rate of sulfonyl chloride formation.
    • The reaction progress can be monitored manometrically by measuring the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂).
  • Purity and Recycling:

    • High-boiling impurities such as diphenyl sulfone accumulate in the distillation residue and can be isolated or recycled.
    • Unreacted benzenesulfonic acid or its anhydride form can also be recovered and reused.
  • Advantages:

    • The presence of sulfonating agents in crude benzenesulfonic acid enhances the formation of benzenesulfonyl chloride in high yields.
    • The process avoids excessive addition of sulfonating agents, simplifying apparatus requirements.

This method is described in detail in patent US4105692A, which emphasizes the efficient and high-yield conversion of benzenesulfonic acid to benzenesulfonyl chloride using thionyl chloride under controlled pressure and temperature conditions.

Introduction of the 3,3-Dimethylureido Group

The installation of the 3,3-dimethylureido moiety onto the benzenesulfonyl chloride framework involves urea derivative synthesis strategies. Urea derivatives are typically synthesized by reacting amines with carbonyl reagents, often proceeding through isocyanate intermediates.

  • Classical Approach:

    • Use of phosgene or its safer substitutes (e.g., triphosgene, N,N′-carbonyldiimidazole) to generate isocyanates from amines, which then react with a second amine to form urea derivatives.
    • Phosgene substitutes are preferred due to lower toxicity and environmental concerns.
  • Safer Phosgene Substitutes and Alternatives:

    • N,N′-Carbonyldiimidazole (CDI) is widely used for urea synthesis, providing high yields without producing chlorinated byproducts.
    • Other reagents include 1,1′-carbonylbisbenzotriazole, S-methylthiocarbamate, and carbonates.
    • Transition metal-catalyzed oxidative carbonylation using carbon monoxide and amines is also explored but often requires harsh conditions.
  • Specific Synthesis of 3,3-Dimethylureido Moiety:

    • Reaction of a suitable amine bearing the 3,3-dimethyl substitution with an isocyanate intermediate or carbamoyl transfer reagents.
    • The urea formation can be achieved by reacting 3,3-dimethyl-substituted amines with phenylcarbamates or carbonylimidazolides under mild heating and basic conditions.
    • The use of triethylamine or other organic bases facilitates the aminolysis of urethanes or carbamoyl intermediates to yield the desired urea derivatives.
  • Purification and Yield:

    • The products typically precipitate out of the reaction mixture, allowing for straightforward isolation by filtration.
    • Yields are generally high (e.g., >75%) with purities exceeding 99% after isolation.

These methodologies are summarized from a comprehensive review on urea derivative synthesis in medicinal chemistry, highlighting the versatility and safety improvements in modern urea preparation techniques.

Coupling of the Ureido Group to Benzenesulfonyl Chloride

The final step involves coupling the 3,3-dimethylureido substituent to the benzenesulfonyl chloride:

  • Nucleophilic Substitution:

    • The amino group of the 3,3-dimethylureido compound acts as a nucleophile, attacking the sulfonyl chloride moiety.
    • This substitution proceeds under mild conditions, often in the presence of a base to neutralize the released HCl.
    • Solvents such as dichloromethane or tetrahydrofuran are commonly used.
  • Protecting Groups and Deprotection:

    • If necessary, amino protecting groups (e.g., carbobenzoxy) can be used during intermediate steps to prevent side reactions.
    • Deprotection is carried out using suitable agents depending on the protecting group employed.
  • Catalysts and Reducing Agents:

    • For related transformations involving benzo-fused heterocyclic sulfonyl chlorides, catalysts such as Pd, Pt, Ni, Rh, or Ru may be employed.
    • Reducing agents like sodium borohydride or sodium triacetoxyborohydride can be used for selective reductions in multi-step syntheses.

These coupling strategies are derived from patent WO2019016828A1 and US6140505A, which detail sulfonyl chloride functionalization and heterocyclic sulfonyl chloride synthesis.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes References
1. Benzenesulfonyl chloride synthesis Benzenesulfonic acid + Thionyl chloride; normal/slight excess pressure; batch or continuous addition Monitor HCl and SO₂ evolution; recycle impurities
2. Urea derivative synthesis Amines + Phosgene substitutes (CDI, triphosgene) or carbonates; base (e.g., triethylamine); mild heating High yields; safer than phosgene; precipitation for isolation
3. Coupling urea to sulfonyl chloride 3,3-Dimethylureido amine + benzenesulfonyl chloride; base; organic solvent Nucleophilic substitution; possible protecting group usage
4. Purification Filtration, crystallization Achieves high purity (>99%)

Research Findings and Practical Considerations

  • The reaction of benzenesulfonic acid with thionyl chloride is well-optimized industrially, providing high purity benzenesulfonyl chloride suitable for further functionalization.

  • The use of safer phosgene substitutes such as N,N′-carbonyldiimidazole allows for environmentally friendly and efficient synthesis of urea derivatives, including the 3,3-dimethylureido group.

  • Coupling of the urea moiety to the sulfonyl chloride is straightforward, but attention to reaction conditions and protecting groups ensures high yield and purity.

  • Continuous monitoring of reaction progress via manometric or analytical methods improves process control and product consistency.

  • Recycling of unreacted starting materials and impurities enhances cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

    Coupling Reactions: It can be used in coupling reactions with aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research
4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride has been investigated for its role as an intermediate in the synthesis of anticancer agents. Its sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles commonly found in biological systems. This characteristic makes it a candidate for developing compounds that target specific cancer pathways or enzymes involved in tumor growth .

1.2 Antibacterial Activity
Research indicates that sulfonamide derivatives, including those synthesized from this compound, exhibit significant antibacterial properties. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL . The presence of electron-withdrawing groups enhances their antibacterial activity by increasing lipophilicity and improving membrane penetration.

Organic Synthesis

2.1 Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis due to its ability to undergo nucleophilic substitution reactions. It can be used to synthesize various biologically active molecules by modifying its functional groups. For example, it can facilitate the formation of sulfonamide derivatives through reactions with amines or alcohols.

2.2 Coupling Reactions
this compound is also employed in coupling reactions to form more complex organic structures. Its reactivity allows for the introduction of diverse functional groups, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Compound Development

A recent study explored the synthesis of novel coumarin sulfonamides derived from this compound. These compounds demonstrated potent inhibition against carbonic anhydrases II and IX, which are implicated in tumor progression. The synthesized compounds showed IC50 values significantly lower than established drugs like doxorubicin .

Case Study 2: Antibiotic Efficacy

Another investigation focused on the antibacterial properties of sulfonamide derivatives synthesized from this compound. The study highlighted the importance of substituents on the benzene ring in enhancing activity against drug-resistant strains of bacteria. The results indicated that specific modifications could lead to compounds with MIC values below 1 µg/mL against resistant strains .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ureido-Substituted Benzenesulfonyl Chlorides

4-(3-(4-Bromophenyl)ureido)benzenesulfonyl chloride (Compound 24)
  • Structure : Features a 4-bromophenyl-ureido group instead of dimethyl-ureido.
  • Synthesis : Prepared via a two-step process involving Pyry-BF₄ and MgCl₂, yielding 76% as a yellowish wax .
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride
  • Structure : Contains a nitro group at the 4-position of the phenylurea moiety.
  • Properties: Molecular weight = 369.78 g/mol; H-bond donors = 2, acceptors = 3. The nitro group increases polarity and reactivity in reduction or substitution reactions .
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride
  • Structure : Diethyl-ureido substituent instead of dimethyl.

Heterocyclic and Fluorinated Analogues

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
  • Structure : Pyrazole ring replaces the ureido group.
  • Properties : Melting point = 76.5–78.5°C; used in materials science due to the heterocycle’s thermal stability .
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride
  • Applications : Acts as a building block in pharmaceuticals, leveraging the oxazole ring’s bioisosteric properties .
Perfluorinated Benzenesulfonyl Chlorides
  • Examples : 4-(pentadecafluoroheptyl)-benzenesulfonyl chloride.
  • Properties : Fluorinated chains confer extreme hydrophobicity and chemical inertness, making them suitable for surfactants and coatings .

Electron-Withdrawing Group Derivatives

2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride
  • Structure : Combines chloro and nitro substituents.
  • Reactivity : Enhanced electrophilicity due to dual electron-withdrawing groups, facilitating nucleophilic aromatic substitution .
4-(Methylsulfonyl)benzenesulfonyl chloride
  • Market Data : Global production capacity and profitability trends (2020–2025) highlight its industrial relevance in polymer chemistry .

Comparative Data Tables

Table 2: Electronic and Functional Properties

Compound Electronic Effect H-Bond Donors/Acceptors Reactivity Notes
4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride Electron-donating (alkyl) 2/5 (estimated) Moderate electrophilicity
4-[3-(3-Methyl-4-nitrophenyl)ureido]-benzenesulfonyl chloride Electron-withdrawing (NO₂) 2/5 High polarity, prone to reduction
Perfluorinated derivatives Strongly electron-withdrawing (F) N/A Chemically inert, hydrophobic

Biological Activity

4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride is a synthetic compound that exhibits significant biological activity due to its unique molecular structure. This compound features a sulfonyl chloride group attached to a benzene ring and a dimethylureido moiety, which contributes to its reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C10H14ClN2O2S
  • Molecular Weight : Approximately 234.71 g/mol
  • CAS Number : 36627-43-7

The sulfonyl chloride functional group is particularly reactive, allowing for various nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry applications.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have been shown to exhibit:

  • Inhibition of Cyclin-dependent Kinase 2 (cdk2) : This leads to disruption in the cell cycle, particularly affecting the G1-S transition and resulting in cell cycle arrest and inhibition of tumor cell proliferation.
  • Modulation of Enzyme Activity : The compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes relevant biological activity findings related to compounds structurally similar to this compound:

Compound NameBiological ActivityReference
4-(3,3-Diethyl-ureido)-benzenesulfonyl chlorideInhibits cdk2, showing cytotoxic effects on cancer cell lines
SuraminPotent antitrypanosomal agent used in treating sleeping sickness
Glibenclamide (Glyburide)Antidiabetic drug that prolongs hypoglycemic effect

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of urea compounds, including those similar to this compound, exhibited significant anticancer properties by inhibiting cdk2 activity. This inhibition resulted in reduced proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Properties : Urea derivatives have been explored for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of bacterial strains, indicating that this compound could also possess such properties .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider safety profiles:

  • Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin .
  • Corrosive Properties : It can cause severe skin burns and eye damage upon exposure .

Q & A

Q. What are the common synthetic routes for preparing 4-(3,3-dimethyl-ureido)-benzenesulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves sulfonation and subsequent functionalization. For example, 4-aminobenzenesulfonyl chloride derivatives are often synthesized via chlorination of sulfonic acids using reagents like oxalyl chloride and catalytic DMF under anhydrous conditions . To introduce the 3,3-dimethyl-ureido group, a two-step protocol may be employed:

Sulfonyl chloride formation : React 4-aminobenzenesulfonic acid with oxalyl chloride in dry dichloromethane at 0°C for 3 hours, followed by solvent evaporation .

Ureido functionalization : Treat the intermediate with 3,3-dimethylurea in the presence of a base (e.g., pyridine) to facilitate nucleophilic substitution.
Optimization includes controlling moisture (use of anhydrous solvents) and temperature (0°C to room temperature) to minimize hydrolysis or side reactions. TLC or HPLC can monitor reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the presence of the dimethyl-ureido group (e.g., singlet for N(CH₃)₂ at δ ~2.8–3.2 ppm) and sulfonyl chloride moiety (aromatic protons at δ ~7.5–8.5 ppm).
  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, recrystallization from methanol or dichloromethane may yield suitable crystals .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Protective Equipment : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Waste Management : Neutralize residual sulfonyl chloride with aqueous sodium bicarbonate before disposal. Collect hazardous waste separately for professional treatment .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of the ureido substituent in nucleophilic reactions?

  • Methodological Answer : The sulfonyl chloride group decreases electron density on the aromatic ring, activating the para-position for electrophilic substitution. Computational studies (DFT calculations) can quantify this effect by analyzing frontier molecular orbitals (FMOs). For experimental validation:
  • Compare reaction rates of this compound with non-sulfonated analogs in SNAr reactions.
  • Use Hammett substituent constants (σ⁺) to predict regioselectivity in coupling reactions .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during large-scale synthesis?

  • Methodological Answer :
  • Moisture Control : Employ molecular sieves or anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis .
  • Temperature Modulation : Conduct reactions at 0°C for sulfonation and gradually warm to room temperature for functionalization.
  • Catalytic Additives : Use scavengers like DMAP or Hünig’s base to stabilize reactive intermediates and reduce byproduct formation .

Q. How can the biological activity of this compound be evaluated in vitro, and what structural analogs show promise?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Sulfonamide derivatives often exhibit activity due to dihydropteroate synthase inhibition .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The ureido group may enhance membrane permeability compared to unsubstituted sulfonamides .
  • Structural Analogs : 4-Acetamidobenzenesulfonyl chloride (CAS 121-30-2) and 4-(trifluoromethyl)benzenesulfonyl chloride (CAS 2991-42-6) are pharmacologically active scaffolds for comparison .

Q. What analytical methods resolve contradictions in reported solubility or stability data?

  • Methodological Answer :
  • Solubility Profiling : Use dynamic light scattering (DLS) or nephelometry to assess solubility in DMSO, ethanol, and aqueous buffers.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis products (e.g., sulfonic acids) indicate instability .
  • Controlled-Atmosphere TGA : Thermogravimetric analysis under N₂ vs. air reveals decomposition pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride
Reactant of Route 2
4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride

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